1,1,2,3,3,3-Hexafluoropropoxybenzene
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Overview
Description
1,1,2,3,3,3-Hexafluoropropoxybenzene is a fluorinated organic compound with the molecular formula C9H6F6O. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Scientific Research Applications
1,1,2,3,3,3-Hexafluoropropoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with high thermal stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3,3,3-Hexafluoropropoxybenzene can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with phenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3,3-Hexafluoropropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic compounds .
Mechanism of Action
The mechanism of action of 1,1,2,3,3,3-Hexafluoropropoxybenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its high ionizing power.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in similar applications but with different physical properties.
Uniqueness
1,1,2,3,3,3-Hexafluoropropoxybenzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring robust and durable materials .
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoropropoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-7(8(11,12)13)9(14,15)16-6-4-2-1-3-5-6/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMAHYTZWHKGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379342 |
Source
|
Record name | 1,1,2,3,3,3-hexafluoropropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357-98-2 |
Source
|
Record name | 1,1,2,3,3,3-hexafluoropropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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